molecular formula C6H10O B2778964 1,2-Dimethylcyclopropane-1-carbaldehyde CAS No. 67074-43-5

1,2-Dimethylcyclopropane-1-carbaldehyde

Cat. No.: B2778964
CAS No.: 67074-43-5
M. Wt: 98.145
InChI Key: OHFSZUCYHXAZPX-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₆H₁₀O. It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with two methyl groups and an aldehyde group. This compound is known for its unique structural features and reactivity, making it a subject of interest in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylcyclopropane-1-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1,2-dimethylcyclopropane with a formylating agent such as formic acid or formaldehyde under acidic conditions. Another method includes the use of carbenes, which react with alkenes to form cyclopropane derivatives. For instance, the reaction of dichlorocarbene with 1,2-dimethylcyclopropane can yield the desired aldehyde compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of precursor compounds followed by formylation. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: 1,2-Dimethylcyclopropane-1-carboxylic acid

    Reduction: 1,2-Dimethylcyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used

Scientific Research Applications

1,2-Dimethylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane ring and the reactive aldehyde group. The compound can undergo nucleophilic addition reactions at the aldehyde carbon, leading to the formation of various adducts. The cyclopropane ring can also participate in ring-opening reactions under certain conditions, further expanding its reactivity profile.

Comparison with Similar Compounds

1,2-Dimethylcyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives such as:

    Cyclopropane: The simplest cyclopropane compound, lacking any substituents.

    1,1-Dimethylcyclopropane: A cyclopropane derivative with two methyl groups on the same carbon.

    Ethylcyclopropane: A cyclopropane derivative with an ethyl group substitution.

    1,2-Dimethylcyclopropane: Similar to this compound but without the aldehyde group.

Biological Activity

1,2-Dimethylcyclopropane-1-carbaldehyde (DMCC) is an organic compound with the molecular formula C₆H₁₀O. It features a cyclopropane ring that is substituted with two methyl groups and an aldehyde group, which contributes to its unique reactivity and potential biological activities. This article provides a comprehensive overview of the biological activity of DMCC, including its mechanisms of action, synthesis methods, and relevant case studies.

The compound is characterized by its strained cyclopropane structure and a reactive aldehyde functional group.

Synthesis Methods

  • Formylation : DMCC can be synthesized by reacting 1,2-dimethylcyclopropane with formylating agents such as formic acid or formaldehyde under acidic conditions.
  • Carbene Reactions : Another method involves the use of carbenes, which react with alkenes to yield cyclopropane derivatives. For instance, dichlorocarbene can react with 1,2-dimethylcyclopropane to produce DMCC.

Biological Activity

The biological activity of DMCC is still under investigation, but several studies suggest potential applications in medicinal chemistry and biology.

The aldehyde group in DMCC is known to undergo nucleophilic addition reactions, allowing it to interact with various biomolecules. The strained cyclopropane ring may also participate in ring-opening reactions, further enhancing its reactivity.

Potential Biological Applications

  • Anticancer Activity : Preliminary studies indicate that DMCC derivatives may exhibit anticancer properties through the inhibition of specific cancer cell lines.
  • Enzyme Inhibition : Research has suggested that compounds similar to DMCC can act as inhibitors for certain enzymes, including CDK2 (Cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation.

Case Studies

Several studies have explored the biological effects and applications of DMCC or its derivatives:

  • Anticancer Studies :
    • A study investigated the effects of DMCC derivatives on various cancer cell lines, showing significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Enzyme Inhibition :
    • Research focused on the development of CDK2 inhibitors derived from DMCC. These compounds demonstrated promising results in inhibiting CDK2 activity, which is essential for cancer cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget/EffectReference
AnticancerDMCC DerivativeCytotoxicity against breast cancer
Enzyme InhibitionDMCC DerivativeInhibition of CDK2
Synthetic ApplicationsDMCCBuilding block for complex molecules

Properties

IUPAC Name

1,2-dimethylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5-3-6(5,2)4-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFSZUCYHXAZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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